4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

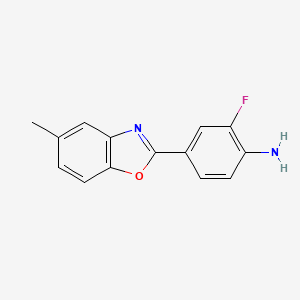

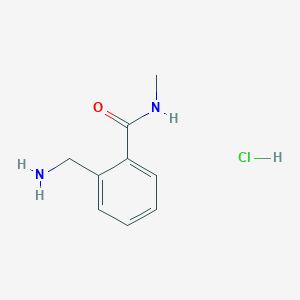

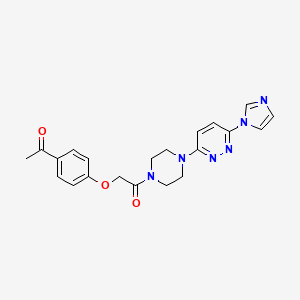

“4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a methoxy group (-OCH3) and a naphthyl group, which is a two-ring aromatic system .

Molecular Structure Analysis

The molecular structure of “this compound” would likely show the thiazole ring connected to the naphthyl group at the 4-position and the methoxy group at the 2-position of the naphthyl group .

Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and reactions at the sulfur or nitrogen atoms . The methoxy group can be cleaved under acidic or basic conditions, and the naphthyl group can undergo electrophilic aromatic substitution .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has focused on the synthesis and characterization of thiazol-2-amine derivatives, highlighting their potential in materials science and organic chemistry. For instance, Ai (2008) outlined a method for preparing 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine derivatives, demonstrating their synthesis via the reaction of 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea, further reacting with salicylal to produce 4-(6-Methoxynaphthalen-2-yl)-2-benzylimino-thiazole with significant yields. The structural determination was achieved through 1H NMR, IR, and elemental analysis, providing a foundation for future research in this area (H. Ai, 2008).

Antimicrobial and Antifungal Applications

Patel and Mehta (2006) explored the antimicrobial efficacy of novel azetidinone and thiazolidinones derivatives synthesized from 2-amino-4-(2-naphthalenyl) thiazole. These compounds were tested against various bacterial strains, demonstrating promising antimicrobial properties and indicating potential applications in developing new antimicrobial agents (K. H. Patel & A. Mehta, 2006).

Material Science Applications

In material science, derivatives of 4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine have been investigated for their potential in creating high-performance materials. Liou et al. (2006) synthesized a new naphthylamine-derived aromatic dicarboxylic acid, demonstrating its application in creating aromatic poly(amine−1,3,4-oxadiazole)s with high glass-transition temperatures (Tg) and solubility in common organic solvents. These materials were shown to be promising for blue-light-emitting applications due to their excellent mechanical properties and thermal stability (Guey‐Sheng Liou et al., 2006).

Organic Synthesis

Research has also focused on the utility of thiazol-2-amine derivatives in organic synthesis. For example, Xin Xie et al. (2016) developed a regioselective synthesis method for thiazolo[4,5-a]acridines and oxazolo[5,4-a]thiazolo[5,4-j]acridines via multicomponent domino reactions. This innovative approach offers operational simplicity and fast reaction rates, making it an attractive method for drug discovery and library generation (Xin Xie et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-12-7-6-9-4-2-3-5-10(9)13(12)11-8-18-14(15)16-11/h2-8H,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLICULCURDRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)

![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)